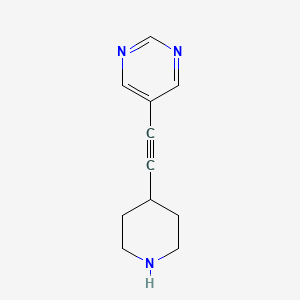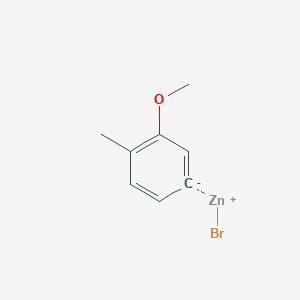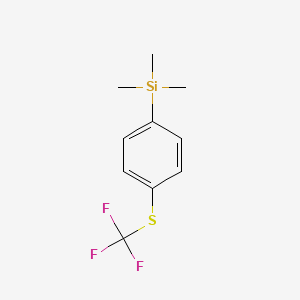
1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene is an organosilicon compound that features both a trimethylsilyl group and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of a trimethylsilyl-substituted benzene derivative . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethylthio group.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable radical reactions that can be optimized for larger-scale production. The use of efficient catalysts and controlled reaction environments is crucial for maintaining high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethylthio group, potentially leading to the formation of different sulfur-containing derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Mécanisme D'action
The mechanism by which 1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the trifluoromethylthio group can participate in unique chemical interactions due to its electron-withdrawing properties . These interactions can influence the compound’s behavior in different chemical and biological contexts, making it a versatile tool in research and development .
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)-4-(trifluoromethyl)benzene: This compound lacks the sulfur atom present in 1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene, which can significantly alter its chemical properties and reactivity.
1-(Trimethylsilyl)-4-(methylthio)benzene: The replacement of the trifluoromethyl group with a methyl group results in different electronic and steric effects, impacting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13F3SSi |
|---|---|
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
trimethyl-[4-(trifluoromethylsulfanyl)phenyl]silane |
InChI |
InChI=1S/C10H13F3SSi/c1-15(2,3)9-6-4-8(5-7-9)14-10(11,12)13/h4-7H,1-3H3 |
Clé InChI |
URNNIXPWFFFZEH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)
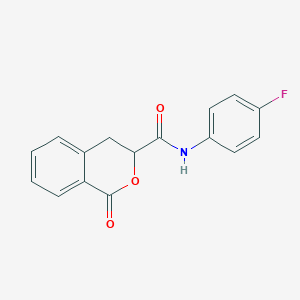
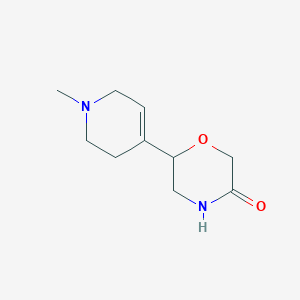

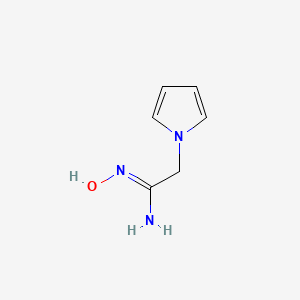
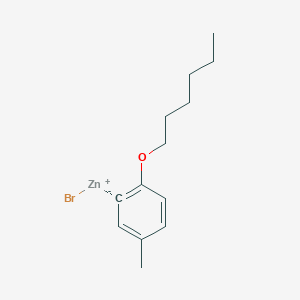

![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
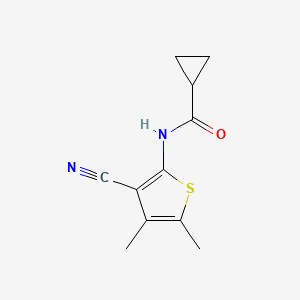
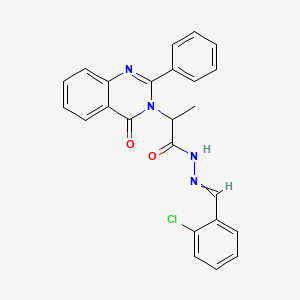
![Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
